Cas no 12650-67-8 (Validamycin D)

Validamycin D is a potent aminoglycoside antibiotic derived from Streptomyces hygroscopicus, primarily recognized for its antifungal properties. It exhibits high efficacy against Rhizoctonia solani and other soil-borne fungal pathogens, making it valuable in agricultural applications for crop protection. Validamycin D functions by inhibiting trehalase activity, disrupting fungal cell wall integrity and energy metabolism. Its low toxicity to non-target organisms and favorable environmental profile enhance its suitability for integrated pest management systems. The compound is characterized by its stability under varied environmental conditions and compatibility with other agrochemicals. These attributes position Validamycin D as a reliable tool for sustainable agricultural practices.
Validamycin D structure
Validamycin D structure
Product Name:Validamycin D
CAS No:12650-67-8
MF:C20H35NO13
MW:497.490807771683
CID:166340
PubChem ID:90479720
Update Time:2025-05-27

Validamycin D Chemical and Physical Properties

Names and Identifiers

    • D-chiro-Inositol,1,5,6-trideoxy-5-[(b-D-glucopyranosyloxy)methyl]-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
    • (2,3,4-Trihydroxy-5-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cycloh exen-1-yl]amino}cyclohexyl)methyl hexopyranoside
    • D-chiro-Inositol,1,5,6-trideoxy-5-[(b-D-glucopyranosyloxy)methyl]-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cycl
    • VALIDAMYCIN D
    • 12650-67-8
    • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
    • BRN 4830813
    • Validamycin D
    • Inchi: 1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1
    • InChI Key: DZOSEJASWWCMOA-VLWZCVIGSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)C[C@@H]1[C@H]([C@@H]([C@H]([C@H](C1)N[C@H]1C=C(CO)[C@H]([C@@H]([C@H]1O)O)O)O)O)O

Computed Properties

  • Exact Mass: 497.21085
  • Monoisotopic Mass: 497.211
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 14
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -6.3
  • Topological Polar Surface Area: 253Ų

Experimental Properties

  • Density: 1.69
  • Boiling Point: 791.9°Cat760mmHg
  • Flash Point: 432.7°C
  • Refractive Index: 1.689
  • PSA: 253.02
  • LogP: -6.36180

Validamycin D Pricemore >>

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